![molecular formula C7H11N3O B1311754 N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide CAS No. 40639-97-2](/img/structure/B1311754.png)
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
Overview
Description
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the imidazole ring and an acetamide group at the 2 position. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide serves as a crucial building block in synthetic organic chemistry. It is utilized for the development of more complex molecules and can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science.
Coordination Chemistry:
The imidazole ring structure allows this compound to coordinate with various metal ions, enhancing its utility in creating metal-organic frameworks (MOFs) and other advanced materials.
Biological Applications
Antimicrobial Properties:
Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated an antibacterial percentage of up to 80% against Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Anticancer Activity:
The compound has been evaluated for its anticancer properties through various assays. For example, derivatives were tested against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver), revealing promising cytotoxic effects. One study reported an IC50 value of 15.67 µM for one derivative against HepG2 cells, indicating strong potential for further development as an anticancer agent .
Medicinal Chemistry
Drug Development:
this compound is being investigated for its role as an inhibitor of specific enzymes or receptors involved in disease pathways. Its structural features allow it to interact favorably with biological targets, making it a candidate for drug design aimed at treating various conditions including inflammation and cancer.
Antinociceptive Effects:
Preliminary studies suggest that this compound may possess antinociceptive properties, indicating its potential use in pain management therapies.
Industrial Applications
Material Science:
In industry, this compound is being explored for the development of new materials with specific properties such as enhanced conductivity or catalytic activity. Its unique chemical structure allows it to be incorporated into polymers or composites that could have applications in electronics or catalysis .
Table 1: Antimicrobial Activity of Derivatives
Compound | Target Bacteria | Inhibition Percentage |
---|---|---|
Compound A | Escherichia coli | 80% |
Compound B | Staphylococcus aureus | 75% |
Compound C | Pseudomonas aeruginosa | 70% |
Table 2: Anticancer Activity (IC50 Values)
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | C6 | 22.0 ± 3.61 |
Compound E | HepG2 | 15.67 ± 2.52 |
Compound F | MCF7 | 19.50 ± 2.12 |
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. The acetamide group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide can be compared with other imidazole derivatives such as:
4,5-dimethylimidazole: Lacks the acetamide group, resulting in different chemical and biological properties.
N-(1H-imidazol-2-yl)acetamide: Lacks the methyl groups at the 4 and 5 positions, which can affect its reactivity and biological activity.
2-methylimidazole: Has only one methyl group, leading to different steric and electronic effects.
Biological Activity
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is a compound belonging to the imidazole family, characterized by its unique structural features that contribute to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Overview of this compound
This compound is notable for its imidazole ring, which contains two methyl groups at the 4 and 5 positions and an acetamide group at the 2 position. Imidazole derivatives are widely recognized for their roles in various biochemical processes and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. In vitro assays demonstrated that certain derivatives exhibited submicromolar IC50 values against CDK1, CDK2, CDK5, and CDK9 complexes with respective cyclins .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. For instance, it showed an antibacterial percentage value of 80% against Escherichia coli, comparable to standard antibiotics .
- Anticancer Properties : Studies have highlighted the cytotoxic effects of this compound derivatives on various cancer cell lines. Notably, certain derivatives demonstrated selective toxicity towards tumor cells while sparing non-malignant cells .
Comparative Studies
This compound can be compared with other imidazole derivatives to elucidate its unique properties:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
N-(1H-imidazol-2-yl)acetamide | Lacks methyl substitutions | Reduced reactivity and biological potency |
4,5-Dimethylimidazole | No acetamide group | Different chemical properties; less bioactive |
Imidazole Derivatives | Varied substitutions affect activity | Diverse activities based on structural modifications |
Anticancer Activity
A study investigating novel imidazole derivatives found that compounds derived from this compound exhibited potent anticancer effects on ovarian cancer and neuroblastoma cell lines. The derivatives were tested for cytotoxicity at low micromolar concentrations with significant efficacy observed in tumor cells while non-malignant cells remained unaffected .
Antimicrobial Efficacy
In another investigation, a series of imidazole derivatives were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The results indicated that this compound exhibited significant antimicrobial activity comparable to standard treatments .
Properties
IUPAC Name |
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-5(2)9-7(8-4)10-6(3)11/h1-3H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWWFIMNCOZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434060 | |
Record name | N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40639-97-2 | |
Record name | N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.